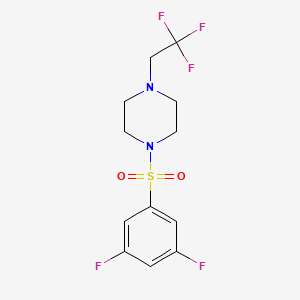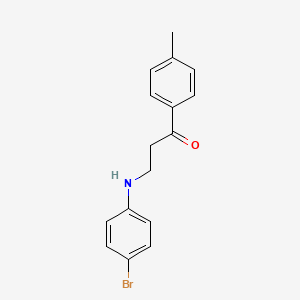
3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanone, also known as 4-Bromo-N-methyl-aniline, is a synthetic organic compound with a wide range of applications in the scientific research field. It is a colorless to pale yellow liquid that is highly soluble in water and has a low melting point. 4-Bromo-N-methyl-aniline is used as an intermediate in the synthesis of various compounds and has been studied for its potential in various applications.
Applications De Recherche Scientifique
3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanonethyl-aniline has been studied for its potential in various scientific research applications. It has been used in the synthesis of various compounds such as isocyanates, amides, and thioamides. It has also been used as a reagent in the synthesis of various pharmaceuticals, pesticides, and other organic compounds. 3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanonethyl-aniline has also been studied for its potential in the synthesis of polymers and other materials.
Mécanisme D'action
3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanonethyl-aniline acts as an electrophile in organic reactions. It is capable of forming covalent bonds with nucleophiles such as amines, alcohols, and carboxylic acids. The reaction of 3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanonethyl-aniline with a nucleophile results in the formation of a new covalent bond between the two molecules. The reaction is usually catalyzed by a strong base such as sodium hydroxide or potassium hydroxide.
Biochemical and Physiological Effects
3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanonethyl-aniline has not been studied for its potential biochemical and physiological effects. It is not known to have any direct effects on the human body and is not believed to be toxic at normal concentrations. It is, however, important to note that 3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanonethyl-aniline is a synthetic organic compound and should be handled with care.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanonethyl-aniline has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is widely available. It is also a relatively stable compound and can be stored for long periods of time without significant degradation. In addition, 3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanonethyl-aniline is highly soluble in water and has a low melting point which makes it easy to handle and use in laboratory experiments.
The main limitation of 3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanonethyl-aniline is its potential toxicity. It is important to handle and use 3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanonethyl-aniline with care and to follow all safety protocols when working with it. In addition, 3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanonethyl-aniline is a synthetic organic compound and should not be ingested or inhaled.
Orientations Futures
The potential applications of 3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanonethyl-aniline are numerous and there are many potential future directions for research. One potential direction is to further investigate its potential for use in the synthesis of various compounds and materials. In addition, further research could be done to investigate its potential for use in pharmaceuticals and pesticides. Another potential direction is to investigate its potential for use in the synthesis of polymers and other materials. Finally, further research could be done to investigate its potential biochemical and physiological effects.
Méthodes De Synthèse
3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanonethyl-aniline is synthesized through a two-step process involving the reaction of aniline with bromoacetaldehyde and then the reaction of the resulting intermediate with an appropriate base. The first step involves the reaction of aniline with bromoacetaldehyde in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction of bromoacetaldehyde with aniline results in the formation of an intermediate which is then reacted with an appropriate base to form the desired 3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanonethyl-aniline.
Propriétés
IUPAC Name |
3-(4-bromoanilino)-1-(4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c1-12-2-4-13(5-3-12)16(19)10-11-18-15-8-6-14(17)7-9-15/h2-9,18H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTBXRASDQGMCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((3,4-difluorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2383298.png)
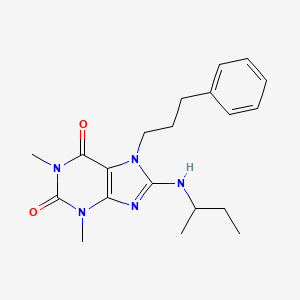

![Ethyl 1-[(cyclohexylamino)carbonyl]-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2383304.png)
![6-(6-((2-(butylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide](/img/structure/B2383305.png)
![N-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2383306.png)
![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2383309.png)
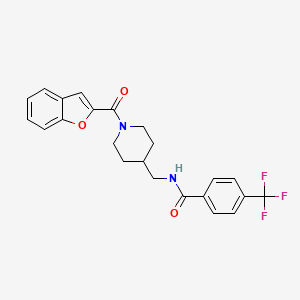
![N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,4-dimethoxybenzamide](/img/structure/B2383313.png)
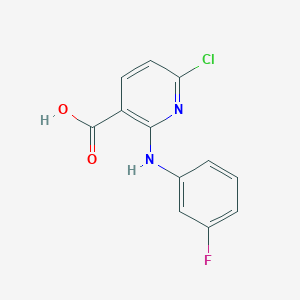
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2383316.png)
![3,4-difluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2383317.png)
![2-({[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol](/img/structure/B2383319.png)
